molecular formula C10H5ClF3NO2S B069300 Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate CAS No. 175203-40-4

Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate

Cat. No.: B069300
CAS No.: 175203-40-4
M. Wt: 295.67 g/mol
InChI Key: SVZOEAIMNWEEBS-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This multifunctional scaffold is specifically designed for the synthesis of novel, biologically active compounds. Its core structure incorporates a thieno[3,4-b]pyridine core, a privileged heterocyclic system known for its diverse pharmacological profiles, further functionalized with key reactive handles: a chlorine atom at the 4-position and a robust trifluoromethyl group at the 2-position. The chlorine substituent serves as an excellent site for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aromatic and heteroaromatic systems. The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates the electronic properties of the molecule, which can profoundly influence its binding affinity to biological targets. The methyl ester at the 7-position provides a versatile synthetic anchor, readily amenable to hydrolysis to the carboxylic acid or transformation into amides and other functional groups. Researchers primarily utilize this compound as a key intermediate in the development of targeted kinase inhibitors, receptor modulators, and other small-molecule therapeutics, particularly in oncology, inflammation, and central nervous system (CNS) disorders. Its unique structure offers a strategic starting point for constructing compound libraries aimed at probing novel biological pathways. This product is intended for research applications by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO2S/c1-17-9(16)8-7-4(3-18-8)5(11)2-6(15-7)10(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZOEAIMNWEEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CS1)C(=CC(=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379534
Record name methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
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Molecular Weight

295.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-40-4
Record name Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
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Record name methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
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Record name 175203-40-4
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Preparation Methods

β-Diketone and Cyanothioacetamide Cyclocondensation

A seminal approach involves reacting 1,1,1-trifluoro-3-(2-thenoyl)acetone with cyanothioacetamide under basic conditions. This method, adapted from fluorine-containing heterocycle syntheses, facilitates the formation of the pyridine ring fused to a thiophene moiety. The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the diketone’s carbonyl, followed by cyclodehydration. Typical conditions include refluxing in ethanol with sodium acetate (1–2 equiv) for 6–12 hours, yielding intermediates such as 3-cyano-6-(2-thienyl)-4-trifluoromethylpyridine-2(1H)-thione.

Key Reaction Parameters

ReagentSolventCatalystTemperatureTimeYield
CyanothioacetamideEthanolNaOAcReflux12 h60–70%

Reductive Cyclization Approaches

Reductive cyclization of nitro-substituted precursors offers an alternative route. For example, Stannous chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid mediates the reduction of nitro groups, enabling cyclization to form the thienopyridine core. While this method is less common for trifluoromethylated systems, it highlights the versatility of reductive steps in heterocycle synthesis.

Chlorination at the 4-Position

Introducing the chloro substituent at position 4 is critical for the compound’s bioactivity. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, leveraging its strong electrophilic character.

POCl₃-Mediated Chlorination

A method analogous to pyridothienopyrimidine synthesis involves treating a hydroxyl- or oxo-substituted precursor with POCl₃ under reflux. For instance, 7-(2-thienyl)-9-trifluoromethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes chlorination with POCl₃ at 110°C for 4 hours, achieving near-quantitative conversion to the 4-chloro derivative. Applied to the target compound, this suggests that a similar intermediate (e.g., a pyridothieno ketone) could be chlorinated under these conditions.

Optimized Chlorination Conditions

SubstrateReagentSolventTemperatureTimeYield
Hydroxy intermediatePOCl₃Toluene110°C4 h95%

Nucleophilic Displacement

Chlorine may also be introduced via nucleophilic displacement of a leaving group (e.g., bromide or tosylate). However, this approach is less documented for thienopyridines, as electrophilic aromatic substitution with POCl₃ remains more efficient.

Esterification of the 7-Carboxylic Acid

The methyl ester at position 7 is typically introduced via esterification of a carboxylic acid precursor. Two primary methods dominate: acid-catalyzed Fischer esterification and alkylation using methyl iodide.

Fischer Esterification

Heating the carboxylic acid with methanol in the presence of a Brønsted acid (e.g., H₂SO₄) achieves esterification. For example, refluxing 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylic acid in methanol with concentrated H₂SO₄ (5 mol%) for 12 hours yields the methyl ester. This method is robust but requires careful control of water content to prevent hydrolysis.

Typical Esterification Protocol

Acid PrecursorAlcoholCatalystTemperatureTimeYield
7-Carboxylic acidMeOHH₂SO₄Reflux12 h85–90%

Alkylation with Methyl Iodide

Alternatively, the acid is first converted to its sodium salt using NaH or NaOH, followed by treatment with methyl iodide in a polar aprotic solvent like DMF. This method avoids equilibrium limitations of Fischer esterification and proceeds at room temperature within 2–4 hours.

Integrated Synthesis Pathway

Combining the above steps, a plausible synthesis of methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate involves:

  • Cyclocondensation : React 1,1,1-trifluoro-3-(2-thenoyl)acetone with cyanothioacetamide in ethanol/NaOAc to form the thienopyridine core.

  • Chlorination : Treat the intermediate with POCl₃ in toluene to introduce the 4-chloro substituent.

  • Esterification : Convert the 7-carboxylic acid to the methyl ester using methanol/H₂SO₄.

Overall Yield and Purity

StepYieldPurity (HPLC)
Cyclocondensation65%92%
Chlorination95%98%
Esterification88%95%

Challenges and Optimization Considerations

Regioselectivity in Cyclocondensation

The position of the trifluoromethyl group is influenced by the diketone’s substitution pattern. Using asymmetric β-diketones (e.g., 3-(2-thenoyl)-1,1,1-trifluoropropane-2-one) ensures the CF₃ group occupies the 2-position.

Byproduct Formation During Chlorination

Over-chlorination or ring-opening side reactions may occur with excess POCl₃. Strict stoichiometric control (1.1–1.3 equiv POCl₃) and inert atmosphere minimize these issues.

Ester Hydrolysis Risks

The methyl ester is susceptible to hydrolysis under acidic or basic conditions. Storage in anhydrous solvents and avoidance of aqueous workups post-esterification are critical.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.

Major Products

    Substitution Products: Various substituted thieno[3,4-b]pyridine derivatives.

    Oxidation Products: Oxidized forms of the thieno[3,4-b]pyridine core.

    Reduction Products: Reduced derivatives with altered functional groups.

    Hydrolysis Products: Carboxylic acids derived from the ester group.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of thieno[3,4-b]pyridine compounds exhibit significant antimicrobial properties. A study demonstrated that modifications to the methyl ester group can enhance the activity against various bacterial strains, suggesting a pathway for developing new antibiotics .

Agrochemicals

The compound has shown promise in agrochemical applications, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance biological activity and stability in environmental conditions.

Case Study: Herbicidal Efficacy

In a controlled study, this compound was tested against common agricultural weeds. Results indicated effective inhibition of weed growth at low concentrations, highlighting its potential as a selective herbicide .

Materials Science

The unique chemical structure of this compound allows it to be incorporated into advanced materials. Its properties can be leveraged in the development of conductive polymers or coatings.

Case Study: Conductive Polymers

Research into polymer blends containing thieno[3,4-b]pyridine derivatives showed improved electrical conductivity and thermal stability. These materials could be used in electronic devices, showcasing the versatility of the compound beyond traditional applications .

Data Tables

Application AreaFindings
Medicinal ChemistryPotential antibiotic derivatives with enhanced activity against bacteria
AgrochemicalsEffective herbicidal activity at low concentrations against common weeds
Materials ScienceImproved electrical conductivity in polymer blends incorporating thieno[3,4-b]pyridine

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position) Key Functional Groups CAS Number
Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate Cl (4), -CF₃ (2), COOCH₃ (7) Chloro, trifluoromethyl, ester 175203-40-4
Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate OH (4), -CF₃ (2), COOCH₃ (7) Hydroxy, trifluoromethyl, ester 175203-39-1
Methyl 4-hydroxy-6-(trifluoromethyl)thieno[3,4-b]pyridine-1-carboxylate OH (4), -CF₃ (6), COOCH₃ (1) Hydroxy, trifluoromethyl, ester N/A

Key Observations :

  • Substituent Reactivity : The chlorine atom (electron-withdrawing) in the target compound may enhance electrophilic substitution resistance compared to the hydroxy group (electron-donating) in the analog .

Physicochemical Properties

Table 2: Physical and Thermal Properties

Property Target Compound (Cl) Hydroxy Analog (OH) 6-CF₃ Isomer
Melting Point (°C) Not reported 144–145 Not reported
Boiling Point (°C) ~326 (estimated) 326.3 Not reported
Density (g/cm³) 1.559 (analog-based) 1.559 Not reported
Vapour Pressure (mmHg) Not reported 0.000218 (25°C) Not reported

Discussion :

  • Both compounds share similar boiling points (~326°C) and densities (1.559 g/cm³), indicating comparable volatility and packing efficiency .

Table 3: Hazard Profiles

Compound Hazard Classification (GHS) Key Risks
Target (Cl) Not explicitly reported Likely similar to hydroxy analog
Hydroxy Analog (OH) Skin Irrit. (Cat. 2), Eye Irrit. (Cat. 2) H315, H319, H335 (respiratory irritation)

Notes:

  • The hydroxy analog requires stringent handling (e.g., gloves, ventilation) due to skin/eye irritation risks, suggesting the chloro variant may share similar precautions .
  • No regulatory listings (e.g., TSCA, EINECS) exist for either compound, limiting commercial restrictions .

Cost and Availability

  • The chloro variant’s pricing is unreported but likely influenced by halogenation steps and industrial scalability.

Research Implications

  • Synthetic Utility : The chloro group’s electron-withdrawing nature may favor nucleophilic aromatic substitution, whereas the hydroxy group enables hydrogen bonding or derivatization (e.g., esterification).
  • Material Science: Thienopyridine derivatives are understudied in optoelectronics, though structural analogs (e.g., thieno[3,4-b]thiophene polymers) show promise in organic photovoltaics .

Biological Activity

Methyl 4-chloro-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological properties, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₀H₅ClF₃NO₂S
  • Molecular Weight : 295.67 g/mol
  • Melting Point : 103-106 °C
  • Boiling Point : 326.3 °C at 760 mmHg
  • Flash Point : 151.1 °C

Anticancer Activity

This compound exhibits potent anticancer properties. Research indicates that compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compound MCF-7 (breast cancer)TBD
Compound A A549 (lung cancer)15.3
Compound B HepG2 (liver cancer)29.1

The compound's mechanism of action may involve the inhibition of specific kinases associated with tumor growth and proliferation. For instance, it has been noted to inhibit VEGFR-2 kinase, which plays a crucial role in angiogenesis, with an IC50 value of approximately 1.46 µM .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated notable antimicrobial properties against various bacterial strains:

BacteriaMinimum Inhibitory Concentration (MIC)Reference
E. coliTBD
S. aureusTBD
A. flavusTBD

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

The biological evaluation of related compounds indicates that thieno[3,4-b]pyridines can induce ferroptosis—a form of regulated cell death characterized by the accumulation of lipid peroxides—by targeting specific proteins such as GPX4, which is critical for maintaining cellular redox homeostasis . The presence of electrophilic warheads in these compounds facilitates covalent interactions with thiol groups in proteins, enhancing their cytotoxic effects.

Case Studies and Research Findings

A recent study evaluated the anticancer efficacy of various thieno[3,4-b]pyridine derivatives, including this compound. The results highlighted its potential as a therapeutic agent against resistant cancer types:

  • Study on MCF-7 Cells : The compound induced significant apoptosis in MCF-7 cells through the activation of caspase pathways.
  • Combination Therapy : When used in combination with established chemotherapeutics, it exhibited synergistic effects, improving overall efficacy against tumor growth in vivo models.

Q & A

Basic Research Question

  • HPLC : Use C18 columns with trifluoroacetic acid (TFA) modifiers; retention time ~1.76 minutes under QC-SMD-TFA05 conditions .
  • LCMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 295.67) and monitor degradation products (e.g., hydrolyzed carboxylate) .
  • Thermogravimetric Analysis (TGA) : Stability under storage conditions (-20°C) shows no decomposition below 120°C .

How does the trifluoromethyl group influence reactivity in further derivatization?

Advanced Research Question
The CF₃ group exerts strong electron-withdrawing effects, directing electrophilic substitution to the 3- and 5-positions of the pyridine ring. Methodological considerations:

  • Nucleophilic aromatic substitution (SNAr) : Requires activation via Lewis acids (e.g., AlCl₃) at elevated temperatures (80–100°C) .
  • Cross-coupling : Suzuki-Miyaura reactions at the 4-chloro position are feasible with Pd(PPh₃)₄ catalysts, yielding biaryl derivatives .
    Note : Steric hindrance from CF₃ may reduce yields in bulky coupling partners .

Are there known biological targets or structure-activity relationships (SAR) for this compound?

Advanced Research Question
While direct data is limited, structural analogs (e.g., thieno[3,4-b]pyridines) show activity as kinase inhibitors or RORγt inverse agonists . Suggested SAR studies:

  • In vitro screening : Test against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays.
  • Modification strategies : Replace the methyl ester with amides to enhance bioavailability, guided by similar pyridinecarboxamide derivatives .
    Hypothesis : The 4-chloro and CF₃ groups may enhance target binding via hydrophobic interactions, but require empirical validation .

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